Tetrazine-Ph-NHCO-PEG4-NH-Boc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-NHCO-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group, a phenyl group, and a polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazine group.
Incorporation of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached to the phenyl-tetrazine intermediate through a series of etherification reactions.
Protection of the Amine Group: The terminal amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Chemical Reactions Analysis
Types of Reactions
Tetrazine-Ph-NHCO-PEG4-NH-Boc undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with trans-cyclooctene (TCO) groups in a highly selective and efficient manner
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents: Hydrazine derivatives, phenyl halides, polyethylene glycol, tert-butyl carbamate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield
Major Products Formed
Scientific Research Applications
Tetrazine-Ph-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer
Industry: Utilized in the development of advanced materials and bioconjugation techniques
Mechanism of Action
Tetrazine-Ph-NHCO-PEG4-NH-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein via the ligand attached to the linker.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Tetrazine-Ph-NHCO-PEG4-NH-Boc is unique due to its specific structure and functionality. Similar compounds include:
Tetrazine-Ph-NHCO-PEG6-NH-Boc: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Tetrazine-Ph-NHCO-PEG2-NH-Boc: Contains a shorter polyethylene glycol chain, offering different biophysical properties.
These similar compounds highlight the versatility of tetrazine-based linkers in various applications.
Properties
Molecular Formula |
C25H38N6O7 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32) |
InChI Key |
ONEPWSXYUDGVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origin of Product |
United States |
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